molecular formula C12H16N2O2 B8534957 1-Formyl-4-(4-methoxyphenyl)piperazine

1-Formyl-4-(4-methoxyphenyl)piperazine

Cat. No.: B8534957
M. Wt: 220.27 g/mol
InChI Key: DRBJDBYQRDWYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Formyl-4-(4-methoxyphenyl)piperazine is a synthetic organic compound belonging to the phenylpiperazine class, which is of significant interest in neuroscience and pharmaceutical research. This molecule features a piperazine ring substituted at one nitrogen with a 4-methoxyphenyl group and at the other with a formyl group. The parent compound of this class, 1-(4-methoxyphenyl)piperazine (MeOPP, pMeOPP), is pharmacologically characterized and known to act as a psychoactive substance . Piperazine derivatives like MeOPP have been found to produce complex interactions with the central nervous system's monoamine neurotransmitters. The core 4-methoxyphenylpiperazine structure is documented to act as a non-selective serotonin receptor agonist and to inhibit the reuptake of serotonin, dopamine, and norepinephrine, thereby modulating their levels in the synaptic cleft . This mechanism is shared with other compounds of abuse, though the 4-methoxy derivative is anecdotally reported to produce less anxiety than its analogues . The introduction of a formyl group on the piperazine nitrogen alters the molecule's properties, potentially making it a valuable intermediate or a tool compound for further chemical synthesis and structure-activity relationship (SAR) studies. Researchers utilize such derivatives to develop novel chemical entities or as analytical standards. The detection and identification of similar piperazine derivatives in various samples are routinely performed in forensic and clinical laboratories using advanced techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and gas chromatography-mass spectrometry (GC-MS) . This product is supplied as a high-purity compound strictly For Research Use Only. It is intended for use in controlled laboratory settings by qualified professionals for purposes such as analytical method development, pharmacological profiling, and chemical synthesis. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this material in accordance with all applicable local, state, and federal regulations.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

4-(4-methoxyphenyl)piperazine-1-carbaldehyde

InChI

InChI=1S/C12H16N2O2/c1-16-12-4-2-11(3-5-12)14-8-6-13(10-15)7-9-14/h2-5,10H,6-9H2,1H3

InChI Key

DRBJDBYQRDWYSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Antitumor Activity

Substituents at the piperazine nitrogen critically modulate antitumor efficacy. For example:

  • 1-(4-Methoxyphenyl)piperazine (14i) : Exhibited low activity (GP > 80%, indicating <20% cancer cell growth inhibition) in 5-phenyl-1,3-thiazole-4-sulfonamides .
  • 1-(3-Chlorophenyl)piperazine (14h) : Higher activity (GP < 80%) due to improved steric and electronic interactions with targets .
  • 1-(4-Chlorobenzhydryl)piperazine derivatives : Demonstrated cytotoxic effects (IC₅₀ < 10 µM) on liver, breast, and colon cancer cells, highlighting the importance of lipophilic substituents .

Table 1: Antitumor Activity of Selected Piperazine Derivatives

Compound Substituent Activity (GP/IC₅₀) Reference
14i 4-Methoxyphenyl GP > 80%
14h 3-Chlorophenyl GP < 80%
5a–g (Chlorobenzhydryl) 4-Substituted benzoyl IC₅₀: 2–15 µM

Antifungal Activity

Piperazine derivatives with 4-methoxyphenyl groups show selective antifungal effects:

  • 1-(4-Methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)piperazine (1c): Inhibited Candida albicans hyphae formation at 400 µM, outperforming commercial piperazines .
  • 1-(4-Ethoxyphenyl) derivatives (28e) : Similar activity, suggesting alkoxy groups enhance membrane penetration .

MAO Inhibition

Steric hindrance from bulky groups reduces monoamine oxidase (MAO) inhibition:

  • 4-Methylpiperazine (2b) : High MAO-A inhibition (IC₅₀: ~50 nM) due to compact structure .
  • 4-(4-Methoxyphenyl)piperazine (2c) : Lower activity (IC₅₀: >1 µM), attributed to elongated substituents disrupting enzyme binding .

Serotonin Receptor Antagonism

Substituents on the benzamide moiety dictate potency:

  • p-MPPI (4-(2'-methoxyphenyl)-piperazine with p-iodobenzamide) : ID₅₀ = 5 mg/kg for 5-HT₁ₐ receptor antagonism .
  • p-MPPF (p-fluorobenzamide derivative) : Higher potency (ID₅₀ = 3 mg/kg), indicating halogen size impacts receptor interaction .

Supramolecular Interactions

1-(4-Methoxyphenyl)piperazine forms stable 1:2 host-guest complexes with cucurbit[8]uril (Q[8]), driven by C–H···O and π-π interactions . Other derivatives (e.g., 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) lack this specificity, underscoring the methoxyphenyl group’s role in supramolecular assembly .

Dopamine Transporter (DAT) Binding

Rigid piperazine analogs show reduced DAT affinity:

  • Bridged 3,8-diaza[3.2.1]bicyclooctane derivative (7) : IC₅₀ = 8.0 nM for DAT, with 88-fold selectivity over SERT .
  • Homopiperazine derivatives : Lower affinity (IC₅₀ > 100 nM), emphasizing flexibility’s role in binding .

Key Structural Insights

  • Methoxyphenyl Substituent : Increases lipophilicity and π-stacking ability, critical for both biological activity and supramolecular chemistry .
  • Steric Effects : Bulky groups (e.g., 4-methoxyphenyl) reduce MAO and DAT binding but improve antifungal and supramolecular properties .

Q & A

Q. What are the common synthetic routes for preparing 1-Formyl-4-(4-methoxyphenyl)piperazine, and how do reaction conditions influence yield?

The synthesis typically involves coupling reactions between benzoic acid derivatives and N-(4-methoxyphenyl)piperazine. A key method uses 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide as a dehydrating agent to facilitate acylation of the piperazine nitrogen . Alternative routes include cyclization of diamine derivatives with sulfonium salts (e.g., in related piperazine compounds) or nucleophilic substitution reactions with halogenated aryl groups . Reaction conditions such as solvent polarity (e.g., DMF vs. toluene), temperature (room temperature vs. reflux), and stoichiometric ratios of reagents significantly impact yield and purity. For example, elevated temperatures may accelerate side reactions like over-acylation, reducing selectivity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR are essential for confirming the presence of the formyl group (δ ~8.0–8.5 ppm for 1^1H) and methoxyphenyl substituents (δ ~3.8 ppm for OCH3_3) .
  • IR Spectroscopy : Detects carbonyl stretching (~1650–1700 cm1^{-1}) from the formyl group and aromatic C-H vibrations (~3000–3100 cm1^{-1}) .
  • HPLC/MS : Validates purity and molecular weight (e.g., ESI-MS m/z ~315 for the protonated ion) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solid-state stability .

Q. How does the formyl group in this compound influence its reactivity and biological activity?

The formyl group enhances electrophilicity, enabling nucleophilic substitutions or condensations for further derivatization. It also modulates electronic effects on the piperazine ring, altering binding affinity to biological targets like serotonin receptors . Compared to non-acylated analogs, the formyl group reduces basicity of the piperazine nitrogen, potentially improving metabolic stability by reducing susceptibility to oxidative dealkylation .

Advanced Research Questions

Q. What experimental strategies are used to investigate the compound’s interaction with neurotransmitter receptors (e.g., 5-HT or dopamine receptors)?

  • Radioligand Binding Assays : Competitive binding studies using 3^3H-labeled ligands (e.g., 3^3H-ketanserin for 5-HT2A_{2A} receptors) quantify affinity (Ki_i) .
  • Functional Assays : Measure intracellular cAMP or Ca2+^{2+} flux in transfected HEK293 cells to assess agonism/antagonism .
  • Molecular Docking : Computational modeling predicts binding poses in receptor active sites, guided by crystallographic data from related piperazine-receptor complexes .

Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo studies for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability, metabolic instability). Mitigation strategies include:

  • Metabolic Stability Assays : Incubate the compound with liver microsomes to identify major metabolites (e.g., demethylation of the methoxyphenyl group) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance absorption .
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models to correlate in vitro potency with in vivo efficacy .

Q. What crystallographic insights explain the compound’s polymorphic behavior or isomerism?

X-ray studies of analogous 1-aroyl-4-(4-methoxyphenyl)piperazines reveal that substituents on the aroyl group dictate hydrogen-bonding patterns. For example, 2-fluoro substitution promotes C–H⋯O interactions, forming chain-like supramolecular assemblies, while bulkier groups (e.g., 2-bromo) induce disorder in crystal lattices . Polymorphism can arise from solvent-dependent packing variations, impacting solubility and dissolution rates .

Q. How can researchers optimize the compound’s metabolic stability without compromising receptor affinity?

  • Isosteric Replacement : Substitute the methoxyphenyl group with bioisosteres (e.g., 4-fluorophenyl) to reduce oxidative demethylation .
  • Deuterium Labeling : Replace labile hydrogens (e.g., on the formyl group) with deuterium to slow CYP450-mediated metabolism .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents to identify regions tolerant to chemical changes without losing target engagement .

Q. What analytical methods are recommended for resolving data contradictions in crystallographic vs. solution-state structural studies?

  • Variable-Temperature NMR : Detects conformational flexibility in solution that may differ from rigid crystal structures .
  • Dynamic Light Scattering (DLS) : Assesses aggregation tendencies in solution, which can mask true molecular interactions .
  • Theoretical Calculations : Compare DFT-optimized geometries with crystallographic data to validate observed conformations .

Methodological Best Practices

Q. How should researchers handle hygroscopicity or thermal instability during storage?

  • Storage Conditions : Store under inert gas (argon) at –20°C in amber glass vials to prevent photodegradation .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and track purity via HPLC .

Q. What strategies validate the compound’s selectivity across related receptor subtypes?

  • Panel Screening : Test against a broad panel of receptors (e.g., 5-HT1A_{1A}, 5-HT2C_{2C}, D2_2) using competitive binding assays .
  • Kinetic Studies : Measure association/dissociation rates (kon_{on}/koff_{off}) to differentiate orthosteric vs. allosteric binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.